

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

chemical structure and stereochemistry

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Compound of Interest

Compound Name: (R)-2-(3-Fluorophenyl)pyrrolidine
Hydrochloride

Cat. No.: B595284

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In-Depth Technical Guide: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral synthetic compound featuring a pyrrolidine ring substituted at the 2-position with a 3-fluorophenyl group. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 2-arylpyrrolidine scaffold in a variety of biologically active compounds. The specific (R)-enantiomer is crucial for stereospecific interactions with biological targets. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and potential biological applications, with a focus on its relevance in the development of novel therapeutics. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates information on closely related structures and general methodologies applicable to its synthesis and characterization.

Chemical Structure and Stereochemistry

The chemical structure of **(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride** is characterized by a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) with a 3-

fluorophenyl substituent at the second carbon atom. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure:

Stereochemistry: The designation "(R)" refers to the absolute configuration at the chiral center, which is the carbon atom of the pyrrolidine ring attached to the 3-fluorophenyl group (C2). According to the Cahn-Ingold-Prelog priority rules, the substituents are ranked, and the stereochemistry is assigned as Rectus (R). The stereochemical integrity of this center is critical for its interaction with chiral biological macromolecules such as enzymes and receptors.

Key Identifiers:

| Identifier | Value |
|-------------------|--|
| IUPAC Name | (2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride |
| CAS Number | 1364890-61-8[1] |
| Molecular Formula | C ₁₀ H ₁₃ ClFN |
| Molecular Weight | 201.67 g/mol [1][2] |
| InChI | InChI=1S/C10H12FN.CIH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1[1] |
| InChIKey | IXZAULRSYOOKSM-HNCPQSOCSC-N[1] |
| Canonical SMILES | C1C--INVALID-LINK--C2=CC(=CC=C2)F.Cl[1] |

Synthesis

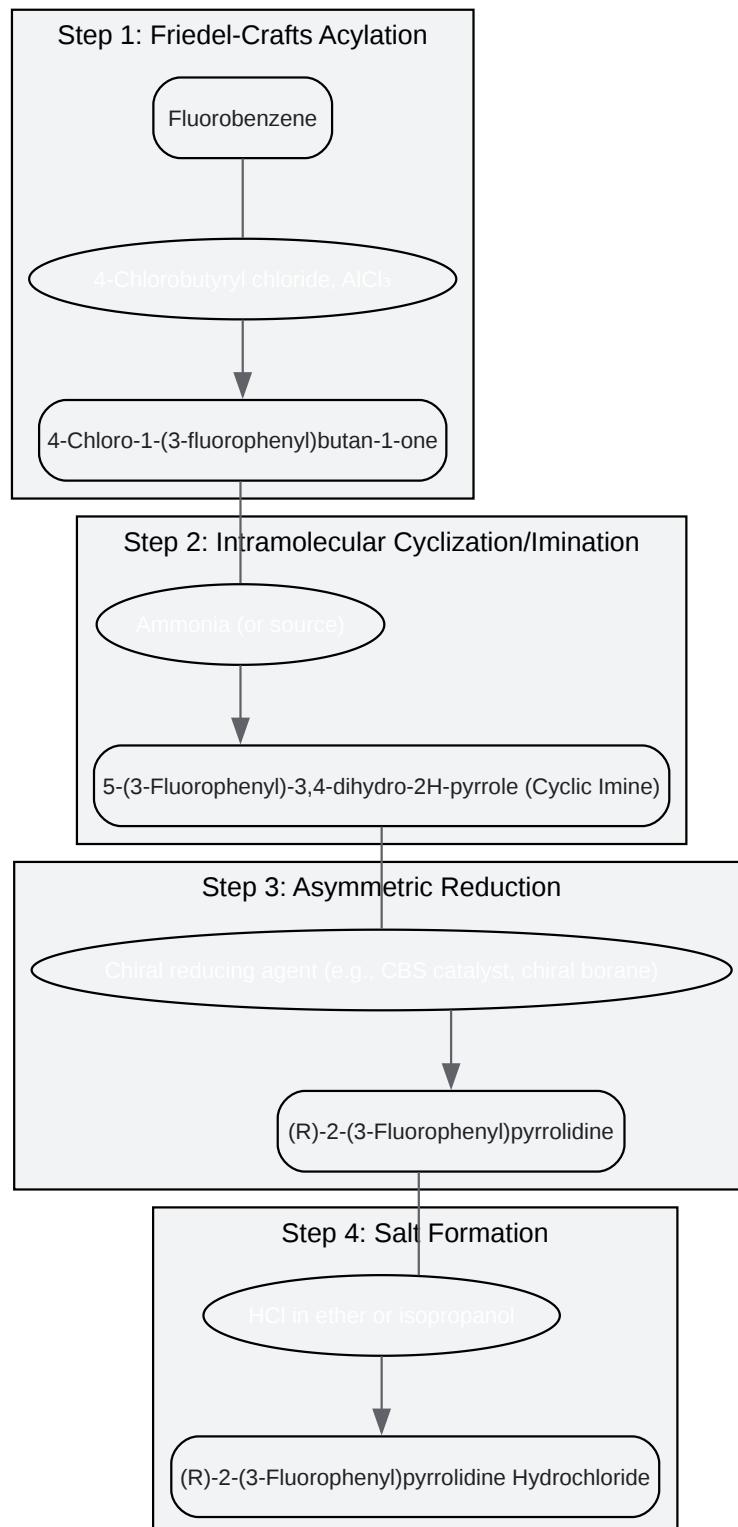
While a specific, detailed experimental protocol for the synthesis of **(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride** is not readily available in the reviewed literature, several established methods for the enantioselective synthesis of 2-arylpyrrolidines can be adapted. A common and effective approach involves the asymmetric reduction of a corresponding cyclic imine or the diastereoselective addition of an organometallic reagent to a chiral sulfinylimine.

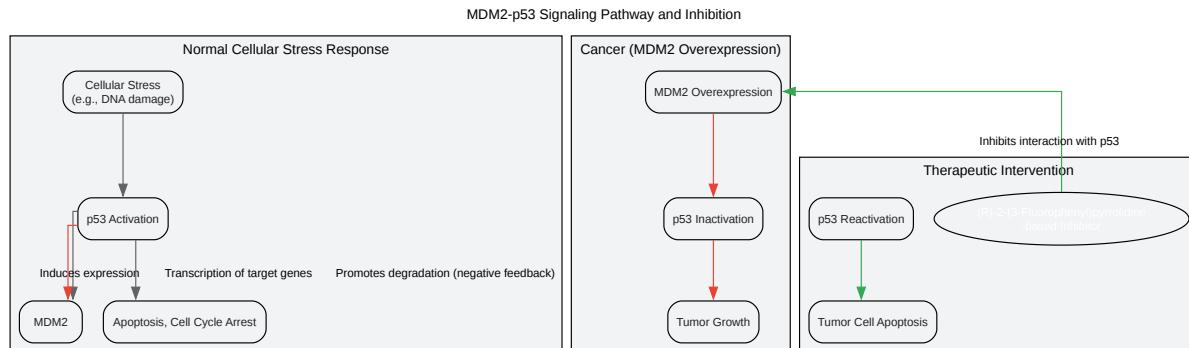
Proposed Synthetic Pathway: Asymmetric Reduction of a Cyclic Imine

A plausible synthetic route involves the formation of the 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole intermediate, followed by an enantioselective reduction.

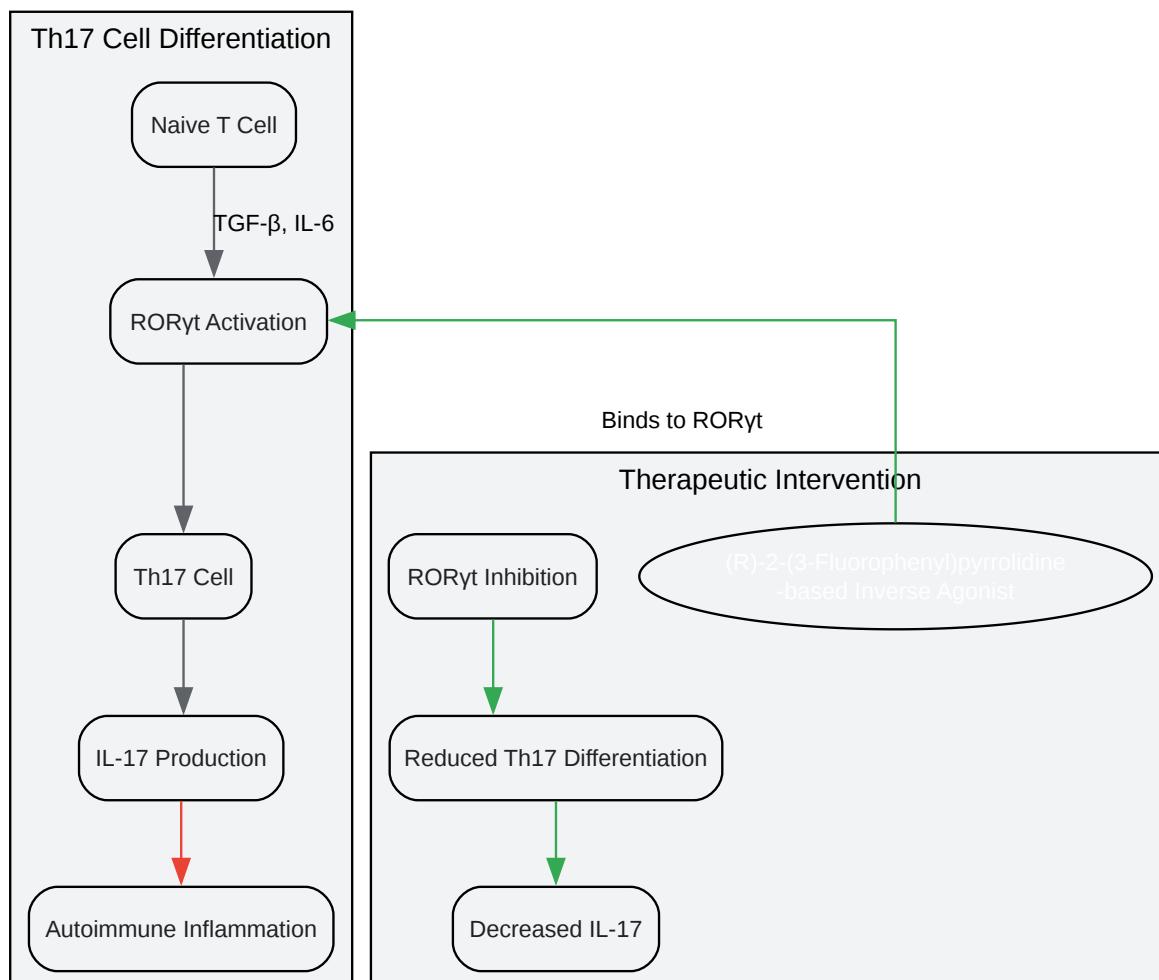
Workflow Diagram:

Proposed Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine





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References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride | C10H13ClFN | CID 51358319 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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